Hsd17B13-IN-84
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Overview
Description
Hsd17B13-IN-84 is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). This enzyme is associated with lipid metabolism in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound has shown promise in preclinical studies as a potential therapeutic agent for these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-84 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and consistency. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-84 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent and selective inhibitors of HSD17B13 .
Scientific Research Applications
Hsd17B13-IN-84 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism. In biology, it helps elucidate the molecular mechanisms underlying liver diseases such as NAFLD and NASH. In medicine, this compound is being investigated as a potential therapeutic agent for treating liver diseases. Additionally, it has industrial applications in the development of new drugs targeting HSD17B13 .
Mechanism of Action
Hsd17B13-IN-84 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the conversion of 17-ketosteroids to 17-hydroxysteroids, which are critical for maintaining the balance of estrogens and androgens in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets in hepatocytes, thereby preventing the progression of NAFLD and NASH. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets .
Comparison with Similar Compounds
Hsd17B13-IN-84 is unique compared to other HSD17B13 inhibitors due to its high potency and selectivity. Similar compounds include BI-3231 and other small molecule inhibitors that target HSD17B13. this compound stands out for its superior pharmacokinetic properties and efficacy in preclinical models of liver disease .
List of Similar Compounds:- BI-3231
- Other small molecule inhibitors targeting HSD17B13
This compound represents a promising therapeutic candidate for liver diseases, with extensive research supporting its potential benefits and applications.
Properties
Molecular Formula |
C19H12Cl2F3N3O3S |
---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H12Cl2F3N3O3S/c20-12-5-10(6-13(21)15(12)28)16(29)27-18-14(26-8-31-18)17(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |
InChI Key |
JTYZVTPRWSLLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(F)(F)F |
Origin of Product |
United States |
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